![molecular formula C19H17N3O2 B11701475 4-(benzylamino)-N'-[(E)-furan-2-ylmethylidene]benzohydrazide](/img/structure/B11701475.png)
4-(benzylamino)-N'-[(E)-furan-2-ylmethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzylamino)-N’-[(E)-furan-2-ylmethylidene]benzohydrazide is an organic compound with the molecular formula C18H17N3O2 This compound is known for its unique structure, which includes a benzylamino group, a furan ring, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylamino)-N’-[(E)-furan-2-ylmethylidene]benzohydrazide typically involves the condensation of 4-(benzylamino)benzohydrazide with furan-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for 4-(benzylamino)-N’-[(E)-furan-2-ylmethylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as industrial chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(benzylamino)-N’-[(E)-furan-2-ylmethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylamino or furan moieties can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
4-(benzylamino)-N’-[(E)-furan-2-ylmethylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(benzylamino)-N’-[(E)-furan-2-ylmethylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in cancer research, the compound may inhibit the activity of certain kinases or transcription factors involved in cell proliferation.
Comparison with Similar Compounds
4-(benzylamino)-N’-[(E)-furan-2-ylmethylidene]benzohydrazide can be compared with other similar compounds such as:
4-(benzylamino)benzohydrazide: Lacks the furan ring, making it less versatile in certain applications.
4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide: Contains a pyrimidine ring and is known for its potent STAT6 inhibition
4-fluorobenzylamine: A simpler structure with different pharmacological properties.
The uniqueness of 4-(benzylamino)-N’-[(E)-furan-2-ylmethylidene]benzohydrazide lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C19H17N3O2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-(benzylamino)-N-[(E)-furan-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C19H17N3O2/c23-19(22-21-14-18-7-4-12-24-18)16-8-10-17(11-9-16)20-13-15-5-2-1-3-6-15/h1-12,14,20H,13H2,(H,22,23)/b21-14+ |
InChI Key |
HDQZZVYWLIQGOU-KGENOOAVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)C(=O)NN=CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


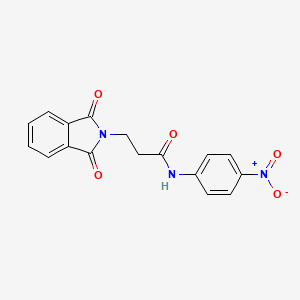
![4-isobutyryl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11701398.png)
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)propanamide](/img/structure/B11701400.png)
![(E)-3-Dibenzo[B,D]furan-2-YL-1-phenyl-2-propen-1-one](/img/structure/B11701411.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B11701419.png)
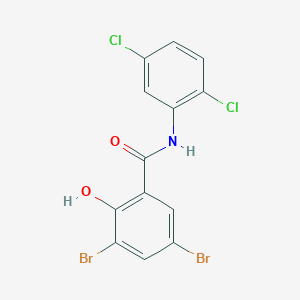
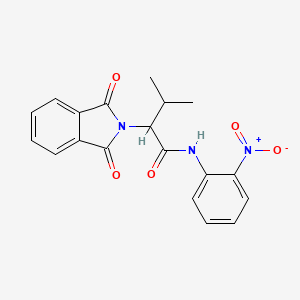
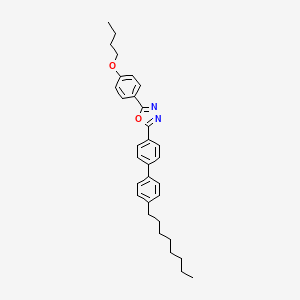
![3-(1H-1,2,3-Benzotriazol-1-YL)-N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B11701446.png)
![N'-[(E)-(3-phenoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11701447.png)
![4-cinnamoyl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11701452.png)
![Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate](/img/structure/B11701460.png)
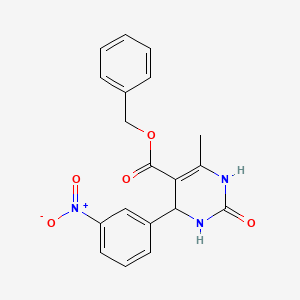
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11701478.png)
